

Spectroscopic Profile of 2-hydroxy-2-methylpropanamide: A Technical Guide

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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxy-2-methylpropanamide** (CAS No. 13027-88-8). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of typical and predicted spectroscopic data, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-hydroxy-2-methylpropanamide**.

Table 1: ^1H NMR Spectral Data (Predicted)

Functional Group	Chemical Shift (δ , ppm)
Amide Protons (-CONH ₂)	6.8 – 7.2
Hydroxyl Proton (-OH)	1.4 – 1.6
Methyl Protons (-CH ₃)	Varies based on specific environment

Note: The chemical shifts are typical ranges and can be influenced by the solvent and concentration.

Table 2: ^{13}C NMR Spectral Data (Predicted)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Quaternary Carbon (C-OH)	70 - 80
Methyl Carbons ($-\text{CH}_3$)	25 - 35
Carbonyl Carbon (C=O)	175 - 185

Note: These are predicted chemical shifts based on the chemical structure.

Table 3: IR Absorption Data (Predicted)

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
N-H Stretch (Amide)	3400 - 3200	Strong, Broad (two bands)
O-H Stretch (Alcohol)	3500 - 3200	Strong, Broad
C-H Stretch (Alkyl)	2980 - 2850	Medium to Strong
C=O Stretch (Amide I)	1680 - 1630	Strong
N-H Bend (Amide II)	1640 - 1550	Medium
C-O Stretch (Alcohol)	1260 - 1000	Strong

Note: Predicted absorption ranges are based on typical values for primary amides and tertiary alcohols.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
Predicted Molecular Ion (M ⁺)	m/z 103
Key Fragmentation Ions (Predicted)	m/z 88, 72, 59, 44, 43

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-hydroxy-2-methylpropanamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (e.g., -OH and -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid Sample (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell for analysis.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm^{-1}). Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **2-hydroxy-2-methylpropanamide**.

Mass Spectrometry (MS)

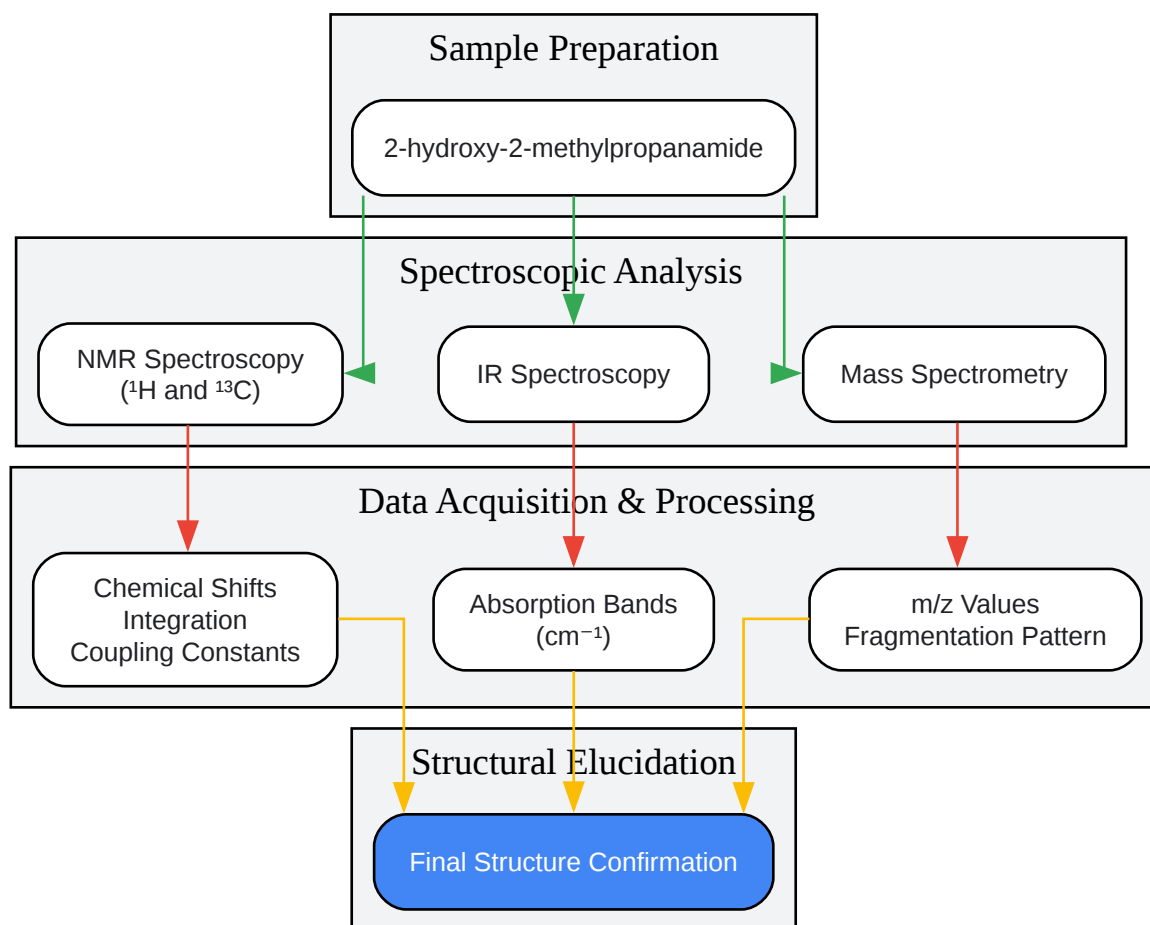
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.
- **Instrumentation:** Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- **Data Acquisition:**
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).
 - For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-hydroxy-2-methylpropanamide**.



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Caption: Workflow for Spectroscopic Analysis.

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